molecular formula C19H19ClF2N2O3S B3988873 2-chloro-4,5-difluoro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide

2-chloro-4,5-difluoro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide

Cat. No. B3988873
M. Wt: 428.9 g/mol
InChI Key: AWOILOWDMAVSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4,5-difluoro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the sulfonylurea class of drugs and has been shown to have hypoglycemic effects in animal models.

Mechanism of Action

The exact mechanism of action of 2-chloro-4,5-difluoro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide is not fully understood. However, it is believed to work by stimulating the release of insulin from pancreatic beta cells, which leads to a decrease in blood glucose levels. It may also work by inhibiting the growth of cancer cells through various mechanisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have hypoglycemic effects in animal models and has been investigated as a potential treatment for type 2 diabetes. It has also been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-4,5-difluoro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide in lab experiments include its potential therapeutic applications in the treatment of type 2 diabetes and cancer. However, limitations include the lack of understanding of its exact mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-chloro-4,5-difluoro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide. These include:
1. Further investigation of its mechanism of action to better understand its hypoglycemic and anti-cancer effects.
2. Development of more efficient synthesis methods to improve its accessibility for research and potential therapeutic use.
3. Investigation of its potential use in combination with other drugs for the treatment of type 2 diabetes and cancer.
4. Investigation of its potential use in other disease states, such as cardiovascular disease.
5. Investigation of its potential side effects and toxicity in animal models.

Scientific Research Applications

2-chloro-4,5-difluoro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have hypoglycemic effects in animal models and has been investigated as a potential treatment for type 2 diabetes. It has also been studied for its potential use in the treatment of cancer and has been shown to inhibit the growth of certain cancer cell lines.

properties

IUPAC Name

2-chloro-4,5-difluoro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF2N2O3S/c1-12-4-2-3-9-24(12)28(26,27)14-7-5-13(6-8-14)23-19(25)15-10-17(21)18(22)11-16(15)20/h5-8,10-12H,2-4,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOILOWDMAVSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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